2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
説明
This compound features a fused imidazo[1,2-a]pyridine core substituted with bromo (C3) and chloro (C6) groups, a methylsulfanyl bridge at C2, and a 5-phenyl-1,3,4-oxadiazole moiety. The imidazo[1,2-a]pyridine scaffold is notable for its pharmacological relevance, particularly in antimicrobial and anticancer research . The sulfanyl (-S-) linkage enhances metabolic stability compared to sulfonyl (-SO₂-) derivatives, while the oxadiazole ring contributes to π-π stacking interactions with biological targets. Synthesis routes for analogous compounds involve halogenation and sulfanyl group introduction via sodium sulfinate reactions under inert conditions (e.g., DMSO, tungsten lamp irradiation) .
特性
IUPAC Name |
2-[(3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClN4OS/c17-14-12(19-13-7-6-11(18)8-22(13)14)9-24-16-21-20-15(23-16)10-4-2-1-3-5-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJJRAKJWPWFJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(N4C=C(C=CC4=N3)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-[({3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antitubercular and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound includes an imidazo[1,2-a]pyridine moiety linked to a phenyl group through a sulfanyl bridge and an oxadiazole ring. The presence of bromine and chlorine substituents enhances its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H12BrClN4S |
| Molecular Weight | 407.7153 g/mol |
| CAS Number | 536720-62-4 |
Antitubercular Activity
Recent studies have highlighted the compound's effectiveness against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant strains. The compound exhibits significant inhibitory activity by targeting key enzymes involved in the survival of Mtb.
The mechanism involves the inhibition of the InhA enzyme, crucial for mycolic acid biosynthesis in Mtb. By disrupting this pathway, the compound induces cell lysis and enhances the bactericidal effects against both active and dormant bacterial states.
Case Studies
-
Study by Dhumal et al. (2016) :
- Findings : The compound demonstrated high efficacy against Mtb with an IC50 value of 0.67 µM.
- Methodology : The study utilized molecular docking to confirm binding affinity to InhA.
-
Research by Desai et al. (2018) :
- Findings : Compounds based on similar scaffolds showed comparable or superior activity against Mtb strains.
- : Suggested further optimization for enhanced therapeutic profiles.
Anticancer Activity
The compound has also been evaluated for its anticancer properties against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancers.
Biological Assays
The following table summarizes the anticancer activity observed in various studies:
The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation.
Comparative Analysis with Related Compounds
The unique combination of imidazo[1,2-a]pyridine and oxadiazole moieties distinguishes this compound from others in its class. Comparative studies have shown that derivatives lacking these features exhibit significantly lower biological activities.
| Compound | Activity Level |
|---|---|
| 3-Bromo-6-chloroimidazo[1,2-a]pyridine | Moderate |
| 6-Chloroimidazo[1,2-a]pyridine | Low |
| This compound | High |
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi. This makes it a candidate for further development as an antimicrobial agent in pharmaceuticals .
Enzyme Inhibition
Another area of interest is the compound's potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. This property could be harnessed for drug development aimed at treating these conditions .
Material Science
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in the field of organic electronics. It can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of such compounds can enhance the efficiency and stability of these devices .
Polymer Composites
The compound can also be integrated into polymer matrices to improve mechanical and thermal properties. Research has shown that adding this oxadiazole derivative to polymers can enhance their thermal stability and resistance to degradation under UV exposure, making them suitable for various industrial applications .
Biochemical Research
Biomolecular Probes
In biochemical research, compounds like this one are often used as probes to study biological systems. They can be tagged with fluorescent markers to visualize cellular processes or interactions at the molecular level. This application is particularly valuable in understanding complex biological mechanisms and disease pathology .
Drug Delivery Systems
The compound's ability to form stable complexes with various biomolecules makes it a candidate for drug delivery systems. Its modification can lead to enhanced solubility and bioavailability of therapeutic agents, potentially improving treatment outcomes in various diseases .
Data Summary
化学反応の分析
Key Data:
| Reaction Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Oxadiazole-thione formation | CS₂, 10% ethanolic KOH, reflux | 75% | |
| S-Alkylation (methylsulfanyl) | CH₃I, 10% ethanolic KOH, reflux | 77% |
Substitution Reactions at the Sulfanyl Group
The methylsulfanyl group (-SCH₃) is reactive toward nucleophilic displacement. For example:
-
Nucleophilic Substitution : The thioether can undergo substitution with amines or thiols in the presence of oxidizing agents (e.g., iodine or H₂O₂) to form sulfonamides or disulfides .
-
Oxidation : Controlled oxidation with H₂O₂ converts -SCH₃ to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃), which modulates electronic properties and bioactivity .
Example Pathway:
2-[...]sulfanyl-5-phenyl-1,3,4-oxadiazole → 2-[...]sulfonyl-5-phenyl-1,3,4-oxadiazole
Modifications at the Imidazopyridine Moiety
The 3-bromo-6-chloroimidazo[1,2-a]pyridine group offers sites for cross-coupling reactions:
-
Suzuki Coupling : The bromo substituent can react with arylboronic acids under Pd catalysis to introduce aryl groups .
-
Buchwald-Hartwig Amination : The chloro group facilitates C–N bond formation with amines, enabling diversification of the heterocyclic system .
Representative Conditions:
Biological Activity-Driven Reactions
The compound’s structural features align with anticancer scaffolds. Modifications such as:
-
Hydrazone Formation : Condensation with aldehydes/ketones to enhance DNA intercalation potential .
-
Metal Complexation : Coordination with transition metals (e.g., Cu²⁺, Zn²⁺) to improve cytotoxicity .
Case Study:
A pyridine-based 1,3,4-oxadiazole derivative (IC₅₀ = 1.18 µM against HEPG2 cells) was synthesized via hydrazone formation, demonstrating the impact of electronic tuning on bioactivity .
Stability and Degradation Pathways
類似化合物との比較
Comparison with Structurally Similar Compounds
Imidazo[1,2-a]pyridine Derivatives with Halogen Substituents
- 6-Bromo-3-nitro-2-phenylsulfonylmethylimidazo[1,2-a]pyridine (Compound 2a): Structural Differences: Replaces the sulfanyl-oxadiazole group with a nitro (-NO₂) and phenylsulfonyl (-SO₂-Ph) moiety. Functional Impact: The nitro group increases electrophilicity, enhancing reactivity but reducing metabolic stability. The sulfonyl group may improve solubility but is prone to enzymatic reduction. Applications: Primarily a synthetic intermediate for further functionalization .
6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine (Compound 1) :
- Structural Differences : Features a chloromethyl (-CH₂Cl) group instead of the sulfanyl-oxadiazole system.
- Functional Impact : The chloromethyl group serves as a reactive site for nucleophilic substitution, enabling modular derivatization. However, it is less stable under physiological conditions.
- Applications : Key precursor for synthesizing sulfonyl/sulfanyl analogs .
Sulfanyl-Linked Heterocycles
- 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole (Lansoprazole-related Compound 3) :
- Structural Differences : Replaces imidazo[1,2-a]pyridine with a benzimidazole-pyridine system and includes a trifluoroethoxy (-OCH₂CF₃) group.
- Functional Impact : The trifluoroethoxy group enhances lipophilicity and acid stability, making it suitable for proton pump inhibition. The benzimidazole core facilitates hydrogen bonding with target proteins.
- Applications : Proton pump inhibitor (PPI) for gastric acid suppression .
Pyrido-Pyrimidinone Derivatives (Patent Examples)
- 7-[(2-(Dimethylamino)ethyl)(methyl)amino]-2-(4-ethyl-6-methylpyrazolo[1,5-a]pyridin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one: Structural Differences: Utilizes a pyrazolo-pyridopyrimidinone core with aminoethyl side chains. Functional Impact: The dimethylaminoethyl group enhances solubility and membrane permeability, while the pyrazolo-pyridine system modulates kinase inhibition. Applications: Investigated for kinase-targeted therapies (e.g., cancer) .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Sulfanyl vs. Sulfonyl Groups : Sulfanyl linkages (target compound, Lansoprazole analog) offer superior metabolic stability compared to sulfonyl groups (Compound 2a), which are susceptible to reductive metabolism .
- Oxadiazole vs. Benzimidazole : The 1,3,4-oxadiazole in the target compound may provide stronger π-π stacking than benzimidazole in PPIs, suggesting divergent biological targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize this compound, and what intermediates are pivotal in its formation?
- Answer : The compound is synthesized via multi-step reactions, typically involving:
- Condensation of 3-bromo-6-chloroimidazo[1,2-a]pyridine derivatives with a sulfanyl-linked oxadiazole precursor.
- Critical intermediates include the bromo-chloroimidazo pyridine core and the thioether-bridged oxadiazole ring.
- Characterization of intermediates via -NMR, -NMR, and high-resolution mass spectrometry (HRMS) ensures structural fidelity .
- Key Table :
| Step | Reaction Type | Key Intermediate | Characterization Method |
|---|---|---|---|
| 1 | Cyclization | Imidazo[1,2-a]pyridine derivative | -NMR, HRMS |
| 2 | Thioether linkage | Sulfanyl-oxadiazole precursor | -NMR, IR |
Q. Which spectroscopic and crystallographic techniques are optimal for confirming the compound’s structural integrity?
- Answer :
- X-ray crystallography (via SHELXL ) provides definitive bond lengths/angles and crystal packing.
- Solution-phase analysis : -NMR (for proton environments), -NMR (for carbon framework), and IR (for functional groups like C-S and C=N).
- Mass spectrometry (ESI-MS or MALDI-TOF) confirms molecular weight and fragmentation patterns .
Q. How can researchers optimize purification strategies for this compound?
- Answer :
- Recrystallization using solvent systems like ethanol/DCM mixtures.
- Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) for isolating polar impurities.
- HPLC (C18 column, acetonitrile/water mobile phase) for high-purity batches, critical for biological assays .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s electronic properties and target-binding interactions?
- Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution (software: Gaussian, ORCA).
- Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina or GOLD.
- Molecular Dynamics (MD) : Simulate stability of ligand-target complexes over time (GROMACS, AMBER) .
- Key Table :
| Computational Task | Software/Method | Output Relevance |
|---|---|---|
| DFT Optimization | Gaussian 16 | Electronic properties |
| Docking | AutoDock Vina | Binding pose prediction |
| MD Simulation | GROMACS | Complex stability |
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Answer :
- Standardized assays : Use consistent protocols (e.g., MIC assays for antibacterial activity with fixed inoculum sizes ).
- Orthogonal validation : Combine enzymatic inhibition assays with cell viability tests (e.g., MTT assay).
- Impurity profiling : HPLC-MS to rule out batch-specific contaminants affecting bioactivity .
Q. How does the compound’s stability under varying pH and temperature conditions impact its applicability in pharmacological studies?
- Answer :
- Stability studies : Incubate the compound at pH 1–13 and 25–60°C, monitor degradation via HPLC.
- Degradation pathways : Oxadiazole rings are prone to hydrolysis under acidic/basic conditions; imidazo-pyridine cores may degrade via photolysis.
- Analytical validation : LC-MS/MS identifies degradation products; kinetic modeling (Arrhenius equation) predicts shelf-life .
Q. What role do the imidazo[1,2-a]pyridine and oxadiazole moieties play in modulating the compound’s reactivity?
- Answer :
- Imidazo[1,2-a]pyridine : Enhances π-π stacking with aromatic residues in target proteins; bromo and chloro substituents influence steric hindrance.
- Oxadiazole : The 1,3,4-oxadiazole ring improves metabolic stability and hydrogen-bonding capacity.
- Methodological validation : Comparative SAR studies using analogs with modified substituents .
Methodological Frameworks
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
